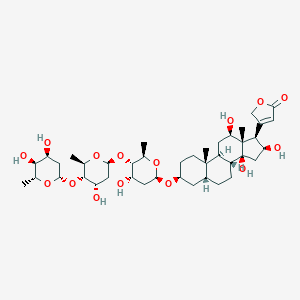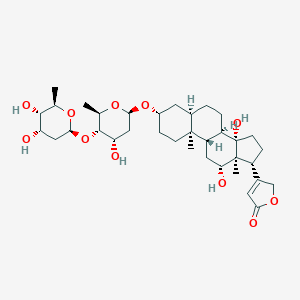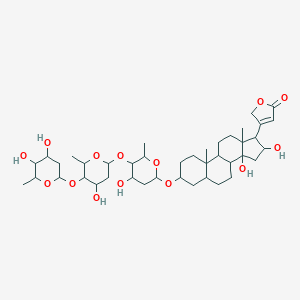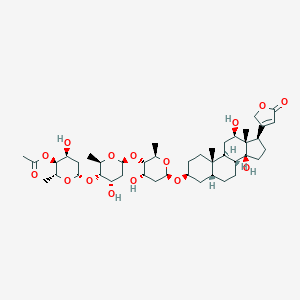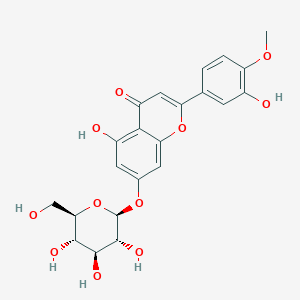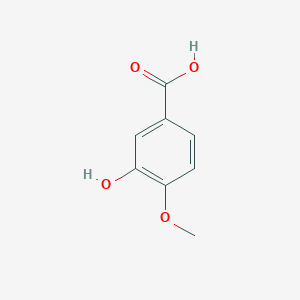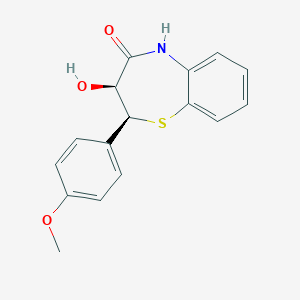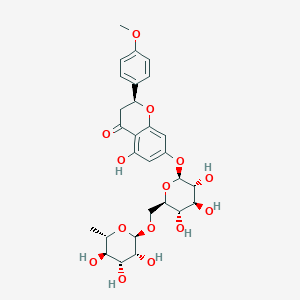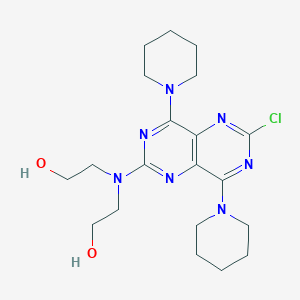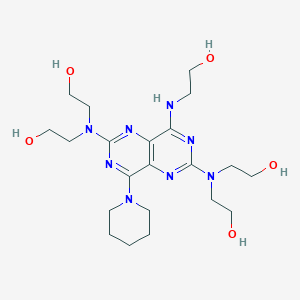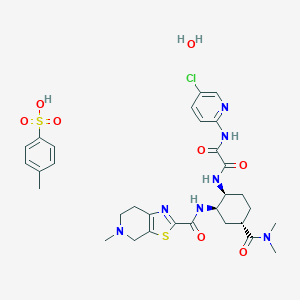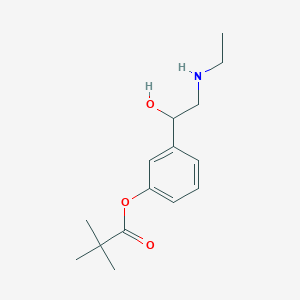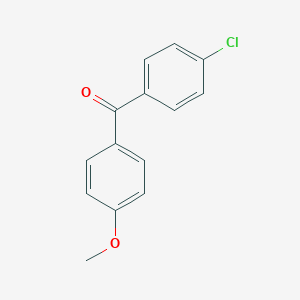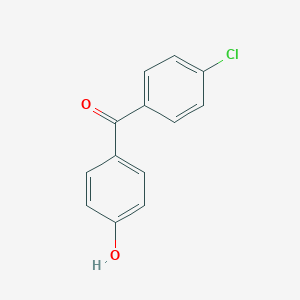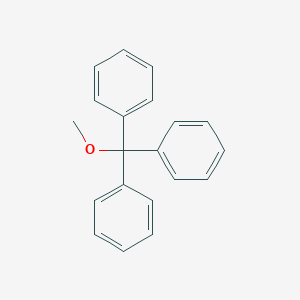
Methyl trityl ether
Übersicht
Beschreibung
“Methyl trityl ether” is a chemical compound with the formula C20H18O . It is also known by other names such as “Benzene, 1,1’,1’'-(methoxymethylidyne)tris-”, “Ether, methyl trityl”, “Triphenylmethyl methyl ether”, “Trityl methyl ether”, “Methyl triphenylmethyl ether”, and "Triphenylmethanol, methyl ether" .
Synthesis Analysis
The synthesis of Methyl trityl ether involves the reaction of triphenylmethanol with sulfuric acid and methanol . The alcohol group in triphenylmethanol is protonated by the sulfuric acid, making it a better leaving group. Methanol then acts as a nucleophile, attacking the carbocation and forming the ether .
Molecular Structure Analysis
The molecular structure of Methyl trityl ether consists of a central carbon atom bonded to three phenyl groups and one methoxy group . The IUPAC Standard InChI for Methyl trityl ether is InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 .
Wissenschaftliche Forschungsanwendungen
-
Protection of Amino Acids in Peptide Production
- Field : Biochemistry
- Application : The triphenylmethyl (trityl) moiety was first used for the protection of the amino acids’ functional group in the production of peptides .
- Method : The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .
- Results : Velluz et al. has successfully applied and studied the trityl moiety in reaction with the carbodiimide process for the preparation of oxytocin .
-
Protection of Various Functional Groups in Organic Synthesis
- Field : Organic Chemistry
- Application : Triphenylmethyl moieties have been used for the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis .
- Method : Under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) the deprotection of the trityl group has been carried out .
- Results : Several examples had been reported for the trityl group as a leaving group in inorganic synthesis .
-
Synthesis of DNA, RNA, and Peptides
- Field : Biochemistry
- Application : Trityl groups are frequently used as a protecting group for primary alcohols mainly in nucleoside and carbohydrate chemistry .
- Method : The triphenyl methyl (trityl) groups afford corresponding alcohols under mild acidic condition .
- Results : This method has wide applications in organic synthesis, including the synthesis of DNA, RNA, and peptides .
-
Industrial and Medicinal Chemistry
- Field : Industrial and Medicinal Chemistry
- Application : Trityl moieties are used in various industrial and medicinal chemistry applications .
- Method : The specific methods of application vary depending on the specific industrial or medicinal application .
- Results : The results of these applications also vary, but they generally involve the successful synthesis of various chemical compounds .
-
Dyes and Photochromic Agents
- Field : Material Science
- Application : Trityl moieties are used in the synthesis of dyes and photochromic agents .
- Method : The specific methods of application vary depending on the specific type of dye or photochromic agent being synthesized .
- Results : The results of these applications generally involve the successful synthesis of various types of dyes and photochromic agents .
-
Inhibitor of Human Mitotic Kinesin
- Field : Biomedical Research
- Application : Methyl Triphenylmethyl Ether is a trityl-cysteine analog used as an inhibitor of human mitotic kinesin .
- Method : The specific methods of application vary depending on the specific biomedical research context .
- Results : The results of these applications generally involve the successful inhibition of human mitotic kinesin .
-
Catalyst for C–C Bond Formation
- Field : Organic Chemistry
- Application : Trityl cations have been used as a catalyst for C–C bond formation .
- Method : The specific methods of application vary depending on the specific organic synthesis context .
- Results : The results of these applications generally involve the successful formation of C–C bonds .
-
Oxidation and Reduction Reagent
- Field : Organic Chemistry
- Application : Trityl cations have been used as oxidation and reduction reagents .
- Method : The specific methods of application vary depending on the specific organic synthesis context .
- Results : The results of these applications generally involve the successful oxidation or reduction of various compounds .
-
Polymer and Peptide Synthesis
- Field : Polymer Chemistry and Biochemistry
- Application : Trityl cations have been used in polymer and peptide synthesis .
- Method : The specific methods of application vary depending on the specific polymer or peptide being synthesized .
- Results : The results of these applications generally involve the successful synthesis of various polymers and peptides .
-
Chiral Catalyst
- Field : Organic Chemistry
- Application : Trityl cations have been used as chiral catalysts .
- Method : The specific methods of application vary depending on the specific organic synthesis context .
- Results : The results of these applications generally involve the successful catalysis of various reactions .
-
Activity-Based Probes
- Field : Biochemistry
- Application : Trityl cations have been used as activity-based probes .
- Method : The specific methods of application vary depending on the specific biochemical research context .
- Results : The results of these applications generally involve the successful probing of various biochemical activities .
-
Photochemical Reactions
- Field : Photochemistry
- Application : Trityl cations have been used in photochemical reactions .
- Method : The specific methods of application vary depending on the specific photochemical reaction context .
- Results : The results of these applications generally involve the successful execution of various photochemical reactions .
Safety And Hazards
Eigenschaften
IUPAC Name |
[methoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMNIXXVOOMKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208278 | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trityl ether | |
CAS RN |
596-31-6 | |
| Record name | Methyl trityl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl trityl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltriphenylmethylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRITYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IUO13CXB2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



